{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further substituted with a methanol group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The starting material, 5-bromo-2-chlorotoluene, is subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.
Fluorobenzylation: The intermediate product is then reacted with 2-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the 2-fluorobenzyl ether derivative.
Methanol Addition: Finally, the methanol group is introduced through a nucleophilic substitution reaction, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding phenylmethane derivative
Substitution: Various substituted phenylmethanol derivatives
Scientific Research Applications
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and methanol group play crucial roles in its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- {3-bromo-5-chloro-4-[(2-chlorobenzyl)oxy]phenyl}methanol
- {3-bromo-5-chloro-4-[(2-bromobenzyl)oxy]phenyl}methanol
- {3-bromo-5-chloro-4-[(2-iodobenzyl)oxy]phenyl}methanol
Uniqueness
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
[3-bromo-5-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClFO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-6,18H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRDRAVROVOOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)CO)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.